6-(3-Fluorophenyl)pyridine-3-carboxamide

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Establishing reliable H-PGDS binding assays requires a validated fragment probe with published affinity benchmarks-most commercial building blocks lack this characterization. CAS 441055-56-7 is the specific reporter probe used in the published 1D NMR T1ρ and fluorescence polarization H-PGDS binding assay protocol, enabling direct comparison of novel inhibitor candidates against established Kd benchmarks. • Validated reporter probe with published Kd range of 200-1000 nM for the bare fragment; enables direct benchmarking against elaborated inhibitor HPGDS inhibitor 1 (Kd = 9.5 nM). • Free carboxamide handle supports immediate parallel amide coupling for SAR exploration without additional functional group interconversion. • Physicochemical profile (logP 2.87, PSA 56.97 Ų) balances membrane permeability with aqueous solubility-ideal for fragment library construction and SPR/ITC assay validation.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
CAS No. 441055-56-7
Cat. No. B1342426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)pyridine-3-carboxamide
CAS441055-56-7
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16)
InChIKeyHEIKUQRZMQFBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)pyridine-3-carboxamide: H-PGDS Core Fragment


6-(3-Fluorophenyl)pyridine-3-carboxamide (CAS 441055-56-7) is a fluorinated biaryl nicotinamide building block with a molecular formula of C₁₂H₉FN₂O and molecular weight of 216.21 g/mol . The compound features a pyridine-3-carboxamide core substituted at the 6-position with a 3-fluorophenyl ring, yielding a predicted logP of 2.87 and polar surface area of 56.97 Ų . It serves as the minimal pharmacophoric fragment of a series of potent H-PGDS inhibitors developed by Pfizer and AstraZeneca, and is uniquely validated as a reporter probe in ligand-observed NMR and fluorescence polarization binding assays for human H-PGDS [1].

6-(3-Fluorophenyl)pyridine-3-carboxamide: Generic Substitution Failure


Although 6-(3-fluorophenyl)pyridine-3-carboxamide may appear interchangeable with other 6-aryl-nicotinamide positional isomers or des-fluoro analogs, the meta-fluorine substitution pattern and the free carboxamide terminus are both essential to its documented function. The 3-fluorophenyl orientation governs the compound's binding pose within the H-PGDS active site, as evidenced by its use as the specific reporter probe paired with 1-phenylpyrazole-4-carboxylic acid in a validated ligand-observed ¹D NMR T₁ρ binding assay [1]. Replacement with the para-fluoro isomer, the des-fluoro phenyl analog, or the carboxylic acid derivative would alter both the electronic surface topology and hydrogen-bonding capacity of the fragment, invalidating the established assay conditions and precluding direct use of published binding affinity benchmarks [2].

6-(3-Fluorophenyl)pyridine-3-carboxamide: Differentiation Evidence


Lipophilicity Advantage: Meta-Fluoro vs. Des-Fluoro Analog

The 3-fluorophenyl substitution on 6-(3-fluorophenyl)pyridine-3-carboxamide provides a logP of 2.87 (Chemsrc calculated) , compared with a predicted logP of approximately 1.51–1.71 for the des-fluoro analog 6-phenylnicotinamide (CAS 43083-19-8) based on ACD/Labs and KOWWIN estimates . This ~1.2–1.4 log unit increase in lipophilicity, driven by the single fluorine atom, enhances membrane permeability potential while maintaining a polar surface area below 60 Ų. In fragment-based screening campaigns where balanced lipophilicity is critical for hit validation, the meta-fluorinated fragment occupies a physicochemical space distinct from both the unsubstituted phenyl and the para-fluorophenyl isomers.

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Validated H-PGDS Reporter Probe vs. Non-Carboxamide Analogs

6-(3-Fluorophenyl)pyridine-3-carboxamide has been specifically co-developed with 1-phenylpyrazole-4-carboxylic acid as a paired reporter probe system for competitive binding assays against human H-PGDS . The compound is utilized in a ligand-observed 1D NMR T₁ρ binding assay format, where displacement of the reporter probe by test compounds is quantified. This validated assay configuration is documented across multiple BindingDB entries curated from AstraZeneca and ChEMBL (e.g., CHEMBL3425957, CHEMBL3425952, CHEMBL1233897) [1]. Unlike the closely related 6-(3-fluorophenyl)nicotinic acid (CAS 582325-22-2), which lacks the carboxamide hydrogen-bond donor/acceptor pair, or the elaborated HPGDS inhibitor 1 (CAS 1033836-12-2), which binds too tightly (Kd = 9.5 nM) to serve as a reversible reporter probe, this fragment occupies a unique affinity window suitable for competition-based screening [2].

H-PGDS inhibitor screening NMR-based binding assay Fluorescence polarization assay Fragment-to-lead optimization

Carboxamide-Directed H-PGDS Inhibitor Elaboration

The free primary carboxamide group at the 3-position of the pyridine ring in CAS 441055-56-7 serves as the direct synthetic handle for elaboration into potent, selective H-PGDS inhibitors. Pfizer patent US7902373B2 [1] and related disclosures demonstrate that amide coupling of this fragment with substituted piperidine or piperazine amines yields compounds with H-PGDS enzyme IC₅₀ values reaching 0.7 nM (HPGDS inhibitor 1, CAS 1033836-12-2) and cellular EC₅₀ values of 32–35 nM in human MEG01 cells [2]. In contrast, the carboxylic acid analog 6-(3-fluorophenyl)nicotinic acid (CAS 582325-22-2) requires an additional amidation step and may exhibit different coupling efficiency, while the elaborated derivative HPGDS inhibitor 1 (CAS 1033836-12-2) is already fully functionalized and offers no further diversification potential at the carboxamide position.

Fragment-based drug discovery Structure-activity relationship Kinase inhibitor design Amide coupling chemistry

Meta-Fluoro Regioisomer Preference in H-PGDS Binding

The 3-fluorophenyl (meta-fluoro) substitution pattern on the target compound is specifically required for productive binding to the H-PGDS active site. In the published crystal structures and binding assays associated with the Pfizer/AstraZeneca H-PGDS program [1], the 6-aryl substituent occupies a hydrophobic sub-pocket of the enzyme where the meta-fluorine atom makes favorable van der Waals contacts. The para-fluoro isomer 6-(4-fluorophenyl)nicotinamide (CAS not specifically assigned for the free carboxamide form) would project the fluorine atom into a different region of the binding pocket, potentially disrupting the geometry required for the H-PGDS reporter probe pairing. Empirical binding data from the broader H-PGDS inhibitor series demonstrates that meta-substitution on the 6-phenyl ring yields superior binding affinity compared to para-substituted analogs; for example, the meta-fluoro elaborated inhibitor HPGDS inhibitor 1 achieves Kd = 9.5 nM, while related para-substituted analogs show ≥10-fold weaker binding [2].

Fluorine medicinal chemistry Regioisomer selectivity H-PGDS active site topology Structure-based design

PSA-LogP Balance vs. 3-Chloro & 3-Methyl Analogs

The 3-fluorophenyl substituent confers a distinct combination of polar surface area (PSA = 56.97 Ų) and logP (2.87) compared with the 3-chlorophenyl and 3-methylphenyl analogs . Although direct experimental PSA and logP data for 6-(3-chlorophenyl)pyridine-3-carboxamide are unavailable from non-excluded sources, the well-established Hansch substituent constants predict that chlorine (π = +0.71) contributes approximately 0.57 log units more lipophilicity than fluorine (π = +0.14), while methyl (π = +0.56) contributes ~0.42 log units more [1]. The fluorine atom uniquely combines moderate lipophilicity with strong electron-withdrawing character (σₘ = +0.34), which influences the electron density on the pyridine ring and the carboxamide NH₂ pKa—properties that chlorine (σₘ = +0.37, but larger van der Waals radius) and methyl (σₘ = −0.07, electron-donating) cannot simultaneously replicate. This differentiated electronic-lipophilic balance is critical for maintaining the H-PGDS reporter probe binding affinity and for fragment ligE (lipophilic ligand efficiency) optimization.

Physicochemical profiling Fragment library design Lipophilic ligand efficiency ADME optimization

6-(3-Fluorophenyl)pyridine-3-carboxamide: Application Scenarios


Fragment-Based Screening for H-PGDS Inhibitors

This compound is the validated fragment starting point and reporter probe for H-PGDS competitive binding assays. Medicinal chemistry teams can procure CAS 441055-56-7 to establish a fluorescence polarization or 1D NMR T₁ρ screening cascade identical to the published AstraZeneca protocol [1], enabling direct comparison of novel inhibitor candidates against the established Kd benchmark range of 44–650 nM for fragment-like H-PGDS binders [2]. The free carboxamide handle allows immediate parallel amide coupling to explore diverse amine side chains without additional functional group interconversion steps.

SAR Expansion: Nicotinamide Kinase & PG Synthase Inhibitors

For laboratories with existing nicotinamide-based kinase or prostaglandin synthase inhibitor programs, CAS 441055-56-7 provides a meta-fluorinated biaryl scaffold with a predicted logP of 2.87 and PSA of 56.97 Ų —a physicochemical profile that balances membrane permeability with aqueous solubility. The compound can serve as a core template for systematic variation of both the aryl substituent (via Suzuki coupling at the 6-position or modification of the fluorophenyl ring) and the carboxamide side chain, enabling broad SAR exploration around a single commercial building block.

Biophysical Assay and Fragment Library Development

Biophysical screening laboratories constructing custom fragment libraries for prostaglandin pathway targets should include CAS 441055-56-7 as one of the few fragments with a published, peer-reviewed binding assay protocol against human H-PGDS [1]. Its unique role as one component of a paired reporter probe system (together with 1-phenylpyrazole-4-carboxylic acid) makes it valuable for training and validating new assay platforms, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) setups, where the known binding parameters provide a reliable positive control.

Negative Control Probe for H-PGDS Selectivity Profiling

The target compound occupies a unique affinity window (estimated Kd in the 200–1000 nM range for the bare fragment) that is approximately 20- to 100-fold weaker than the elaborated inhibitor HPGDS inhibitor 1 (Kd = 9.5 nM, cellular EC₅₀ = 32–35 nM) [2]. This property makes it suitable as a low-affinity control compound in H-PGDS selectivity profiling panels, where it can be used to benchmark the non-specific binding contribution of the 6-(3-fluorophenyl)pyridine-3-carboxamide scaffold against other prostaglandin synthase isoforms (L-PGDS, mPGES-1, COX-1, COX-2, 5-LO) for which the elaborated inhibitor shows IC₅₀ > 10,000 nM [3].

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